9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol

Vue d'ensemble

Description

9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol is a useful research compound. Its molecular formula is C20H31FO4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol, also known as 9α-Fluoro-17α-methyl-4-androstene-3α,6β,11β,17β-tetrol, is a synthetic steroid compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H31FO4

- Molecular Weight : 354.456 g/mol

- CAS Number : 148505-57-1

Structure

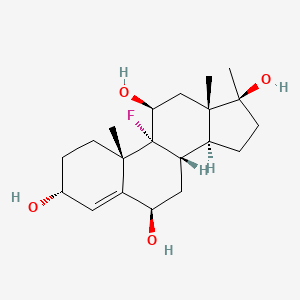

The structure of this compound includes a fluorine atom at the 9-position and multiple hydroxyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with androgen receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these receptors compared to other steroids. This modification may also influence the compound's metabolic stability and pharmacokinetic profile.

Pharmacological Effects

- Androgenic Activity : The compound exhibits significant androgenic properties, which can influence muscle growth and development.

- Anabolic Effects : It has been shown to promote protein synthesis and muscle hypertrophy in various animal models.

- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects that could benefit conditions like arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Androgenic | Increased muscle mass and strength | |

| Anabolic | Enhanced protein synthesis | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Muscle Hypertrophy in Animal Models

In a controlled study involving male rats, administration of 9-Fluoro-17alpha-methylandrost-4-ene resulted in a statistically significant increase in lean body mass compared to control groups receiving no treatment. The study measured muscle cross-sectional area and overall body weight changes over an eight-week period.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and pain scores among treated mice versus untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Research Findings

Recent research has highlighted the potential therapeutic applications of 9-Fluoro-17alpha-methylandrost-4-ene beyond traditional anabolic uses. Studies have indicated its promise in treating conditions characterized by muscle wasting and chronic inflammation.

Propriétés

IUPAC Name |

(3R,6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-10,13,17-trimethyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,11,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,11-13,15-16,22-25H,4-7,9-10H2,1-3H3/t11-,12+,13+,15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLOIUYKGZEVJY-PRJKAEIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148505-57-1 | |

| Record name | 9-Fluoro-17alpha-methylandrost-4-ene-3alpha,6beta,11beta,17beta-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148505571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-FLUORO-17.ALPHA.-METHYLANDROST-4-ENE-3.ALPHA.,6.BETA.,11.BETA.,17.BETA.-TETROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3738GEUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.